2-(3-Ethylphenyl)piperidine

Description

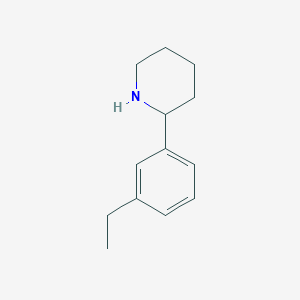

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

2-(3-ethylphenyl)piperidine |

InChI |

InChI=1S/C13H19N/c1-2-11-6-5-7-12(10-11)13-8-3-4-9-14-13/h5-7,10,13-14H,2-4,8-9H2,1H3 |

InChI Key |

PQAMYIIYXKLYOI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)C2CCCCN2 |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthesis Protocols for 2-(3-Ethylphenyl)piperidine

Executive Summary

This technical guide details three distinct, high-fidelity synthesis pathways for 2-(3-Ethylphenyl)piperidine , a critical scaffold in the development of dissociative anesthetic analogues and monoamine reuptake inhibitors. Unlike generic 2-arylpiperidine syntheses, this guide addresses the specific challenges posed by the meta-ethyl substituent—specifically, the preservation of the ethyl group during oxidative steps and the induction of chirality at the C2 position.[1]

The methods selected range from robust industrial-scale hydrogenation to precision enantioselective organometallic coupling, ensuring applicability across drug discovery phases from hit-to-lead to process optimization.[1]

Strategic Analysis of the Scaffold

The target molecule features a piperidine ring substituted at the C2 position with a 3-ethylphenyl group.[1]

-

Structural Challenge: The C2 stereocenter is prone to racemization under harsh conditions.[1]

-

Electronic Considerations: The meta-ethyl group is weakly electron-donating (+I effect), which influences the electronics of the aryl ring less than para substituents, but creates steric bulk that must be accommodated during catalytic cycles.

-

Pharmacological Relevance: 2-Arylpiperidines are pharmacophores for NMDA receptor antagonism and NET/DAT inhibition.[1] The 3-ethyl homologue serves as a lipophilic probe to map the hydrophobic pockets of these target proteins.[1]

Method A: Catalytic Hydrogenation of Functionalized Pyridines (Scalable)

Best For: Multi-gram scale synthesis where racemic product is acceptable or chiral resolution is planned downstream.[1] Core Mechanism: Suzuki-Miyaura cross-coupling followed by heterogeneous catalytic reduction.[1]

Phase 1: Precursor Synthesis (Suzuki Coupling)

The synthesis begins with the construction of the biaryl core, 2-(3-ethylphenyl)pyridine .

-

Reagents: 2-Bromopyridine, 3-Ethylphenylboronic acid.[1]

-

Catalyst: Pd(PPh3)4 (Tetrakis).

-

Base/Solvent: Na2CO3 / Toluene:Ethanol:Water (2:1:1).

Protocol:

-

Charge a reaction vessel with 2-bromopyridine (1.0 eq) and 3-ethylphenylboronic acid (1.1 eq).

-

Add Pd(PPh3)4 (3-5 mol%) under an inert argon atmosphere.

-

Add the degassed solvent system and reflux at 90°C for 12 hours.

-

Critical Checkpoint: Monitor consumption of 2-bromopyridine via TLC or LC-MS to prevent homocoupling byproducts.

-

Workup: Extract with EtOAc, wash with brine, and purify via flash column chromatography (Hexane/EtOAc).

Phase 2: Heterogeneous Hydrogenation

The reduction of the pyridine ring requires high pressure or active catalysts due to the aromatic stability.[1]

-

Catalyst: PtO2 (Adams' Catalyst) or Rh/C (5%).

-

Solvent: Glacial Acetic Acid (AcOH).[2]

-

Conditions: 50-60 psi H2, Room Temperature, 12-24 hours.

Technical Insight: While PtO2 is the standard, Rh/C is often superior for preventing the over-reduction of the ethyl group (to ethylcyclohexyl) or hydrogenolysis of the C-N bond.[1] The use of acetic acid protonates the pyridine nitrogen (forming the pyridinium salt), which activates the ring toward hydride attack.

Experimental Protocol:

-

Dissolve 2-(3-ethylphenyl)pyridine (1.0 g) in glacial AcOH (10 mL).

-

Add PtO2 (50 mg, 5 wt%). Caution: Pyrophoric.

-

Hydrogenate in a Parr shaker at 60 psi.

-

Filtration: Filter through a Celite pad to remove the catalyst.[1]

-

Neutralization: Concentrate the filtrate and neutralize with aq. NaOH/NaHCO3 to liberate the free base.[1]

-

Yield: Typically 85-95% (Racemic).[1]

Method B: Enantioselective Dynamic Resolution (Chiral Precision)

Best For: Asymmetric synthesis of (S)- or (R)-2-(3-ethylphenyl)piperidine with high enantiomeric excess (>90% ee). Core Mechanism: Lithiation of N-Boc-piperidine followed by dynamic thermodynamic resolution (DTR) and Negishi coupling.[1]

This method utilizes the lability of the C-Li bond alpha to the nitrogen.[1] In the presence of a chiral ligand (e.g., Sparteine), the lithiated species equilibrates to a thermodynamically preferred diastereomer, which is then trapped.

Workflow Visualization

Figure 1: Enantioselective synthesis via Dynamic Thermodynamic Resolution (DTR).[1][3]

Detailed Protocol

-

Lithiation: To a solution of N-Boc-piperidine (1.0 eq) in Et2O at -78°C, add (-)-sparteine (1.2 eq) followed by s-BuLi (1.2 eq). Stir for 4-6 hours.

-

Transmetalation: Add ZnCl2 (1.0 M in Et2O) dropwise. The reaction becomes stereochemically rigid at this point.[1][3] Warm to room temperature.

-

Negishi Coupling:

-

Prepare a separate catalyst solution: Pd(OAc)2 (5 mol%) and P(t-Bu)3 (10 mol%) in THF.

-

Add 1-bromo-3-ethylbenzene (1.2 eq) and the catalyst solution to the organozinc reagent.[1]

-

Stir at room temperature for 12 hours.

-

-

Deprotection: Treat the resulting N-Boc-2-(3-ethylphenyl)piperidine with TFA/DCM (1:4) to yield the free amine.

Self-Validating Check:

-

Chiral HPLC: Analyze the N-Boc intermediate before deprotection using a Chiralcel OD-H column to verify ee%.

-

Stereochemistry: Use (-)-sparteine to access the (S)-enantiomer. Use (+)-sparteine surrogate (O'Brien's diamine) for the (R)-enantiomer.

Method C: De Novo Synthesis via Aza-Achmatowicz Rearrangement (Green)[8]

Best For: Scenarios requiring high functional group tolerance or when starting from biomass-derived precursors (furfural). Core Mechanism: Oxidative rearrangement of furfuryl amines to dihydropyridinones, followed by arylation.[1]

Protocol Overview:

-

Condensation: React furfural with 3-ethylaniline (or use furfurylamine + alkylation) to form the amine precursor. Correction: For 2-arylpiperidines, it is better to start with a furfuryl carbamate, perform the rearrangement, and then arylate.

-

Rearrangement: Treat N-Cbz-furfurylamine with NBS (N-bromosuccinimide) in aqueous THF. This effects the Aza-Achmatowicz rearrangement , yielding a dihydropyridinone.[1][8]

-

Arylation: React the enone with 3-ethylphenylboronic acid under Rh-catalysis (conjugate addition) or Pd-catalysis.[1]

-

Reduction: Hydrogenate the remaining ketone and alkene to yield the piperidine.

Comparative Data Analysis

| Parameter | Method A: Hydrogenation | Method B: Dynamic Resolution | Method C: Aza-Achmatowicz |

| Overall Yield | High (70-85%) | Moderate (50-65%) | Moderate (45-60%) |

| Enantioselectivity | Racemic (0% ee) | Excellent (>90% ee) | High (>90% ee via chiral catalyst) |

| Step Count | 2 Steps | 3 Steps (incl. deprotection) | 4-5 Steps |

| Cost Efficiency | High (Cheap reagents) | Low (Expensive ligands/Li) | Medium |

| Scalability | Kg-scale ready | g-scale | g-scale |

References

-

Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products. Organic Letters, 2019.[1][8]

-

Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical Communications, 2002.[9]

-

Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters, 2010.[1]

-

Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry, 2024.

-

Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository.

Sources

- 1. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 6. Scholarly Article or Book Chapter | The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | ID: 6d570498q | Carolina Digital Repository [cdr.lib.unc.edu]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Blueprint of Affinity: An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(3-Ethylphenyl)piperidine Analogs

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents targeting the central nervous system (CNS).[1][2][3] Among these, 2-(3-Ethylphenyl)piperidine and its analogs have emerged as a promising class of molecules, particularly for their ability to modulate monoamine transporters such as the dopamine transporter (DAT).[4][5] Understanding the intricate relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This in-depth technical guide synthesizes the current understanding of the structure-activity relationship (SAR) of 2-(3-Ethylphenyl)piperidine analogs, providing a comprehensive resource for researchers in the field.

The Privileged Scaffold: An Introduction to 2-Substituted Piperidines

The piperidine ring is a versatile heterocyclic motif that offers a stable, three-dimensional framework for orienting pharmacophoric groups in space.[1] Its presence in a wide array of clinically successful drugs underscores its "privileged" status in drug discovery.[1][3] In the context of CNS-active agents, the piperidine core often serves to anchor key recognition elements that interact with specific biological targets, such as G-protein coupled receptors and neurotransmitter transporters.[5][6][7] The 2-substituted piperidine architecture, in particular, has been extensively explored, leading to the discovery of potent inhibitors of monoamine reuptake.[8][9]

Deconstructing the Pharmacophore: A Systematic Exploration of SAR

The biological activity of 2-(3-Ethylphenyl)piperidine analogs is exquisitely sensitive to structural modifications at three primary locations: the phenyl ring, the piperidine ring itself, and the piperidine nitrogen. A systematic investigation of these regions has yielded critical insights into the key molecular features governing their pharmacological profile.

The Phenyl Ring: A Gateway to Potency and Selectivity

The nature and position of substituents on the phenyl ring play a pivotal role in determining both the potency and selectivity of these analogs for their biological targets.

-

The Ethyl Group at Position 3: The placement of the ethyl group at the meta-position of the phenyl ring is a crucial determinant of high affinity for the dopamine transporter. Shifting this group to the ortho or para position generally leads to a significant decrease in potency. This suggests a specific hydrophobic pocket within the DAT binding site that favorably accommodates the ethyl group in the meta-conformation.

-

Substitution on the Phenyl Ring: The introduction of additional substituents on the phenyl ring can further modulate activity. For instance, the addition of electron-withdrawing groups, such as halogens, can influence the electronic properties of the aromatic system and potentially enhance binding affinity through favorable interactions with the receptor. Conversely, bulky substituents are often detrimental to activity, likely due to steric hindrance.

The Piperidine Ring: Stereochemistry and Conformational Constraints

The stereochemistry and conformational flexibility of the piperidine ring are critical for optimal interaction with the target protein.

-

Chirality at the 2-Position: The carbon atom at the 2-position of the piperidine ring is a chiral center. Biological testing of individual enantiomers has consistently demonstrated that one enantiomer is significantly more active than the other, highlighting the stereospecific nature of the binding interaction. This underscores the importance of asymmetric synthesis or chiral resolution in the development of these compounds.

-

Ring Conformation: The piperidine ring can adopt various chair and boat conformations. The preferred conformation for binding is one that optimally presents the 2-phenyl group and the nitrogen substituent for interaction with the target. Modifications that constrain the ring's flexibility, such as the introduction of additional substituents or fusion to another ring system, can have a profound impact on activity.[9]

The Piperidine Nitrogen: Tuning the Physicochemical Properties

The substituent on the piperidine nitrogen is a key handle for modifying the physicochemical properties of the analogs, including their basicity, lipophilicity, and potential for hydrogen bonding.

-

N-Alkylation: The size and nature of the alkyl group on the nitrogen atom significantly influence potency. While a methyl group is often well-tolerated, larger or more complex alkyl groups can either enhance or diminish activity depending on the specific target.[8] For instance, in some series, increasing the chain length of the N-alkyl substituent leads to a decrease in DAT affinity but an increase in affinity for the serotonin transporter (SERT).[8]

-

N-Arylation and Other Substituents: The replacement of the N-alkyl group with an aryl or other functional groups can dramatically alter the pharmacological profile. This position offers a valuable opportunity for introducing functionalities that can engage in additional interactions with the target or fine-tune the overall properties of the molecule.

Visualizing the Structure-Activity Landscape

To better illustrate the key SAR principles, the following diagram highlights the critical regions of the 2-(3-Ethylphenyl)piperidine scaffold and the impact of their modification.

Caption: Key modification points on the 2-(3-Ethylphenyl)piperidine scaffold.

Experimental Protocols for SAR Elucidation

A robust investigation of the SAR of 2-(3-Ethylphenyl)piperidine analogs necessitates a suite of well-defined experimental protocols. The following outlines the core methodologies employed in this process.

Synthesis of Analogs

The synthesis of a diverse library of analogs is the foundational step in any SAR study. A general synthetic strategy often involves the construction of the substituted piperidine ring followed by derivatization of the phenyl ring and the piperidine nitrogen.

General Synthetic Workflow:

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 4. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Document: Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. (CHEMBL1133161) - ChEMBL [ebi.ac.uk]

- 9. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Behavioral Characterization of 3-Ethyl-PCP in Rodent Models of NMDA Hypofunction

Part 1: Introduction & Chemical Clarification

Nomenclature and Compound Identification

This Application Note addresses the behavioral characterization of 3-Ethyl-PCP (N-(1-(3-ethylphenyl)cyclohexyl)piperidine), a dissociative arylcyclohexylamine structurally related to Phencyclidine (PCP) and 3-MeO-PCP.

CRITICAL NOTE ON NOMENCLATURE: The specific chemical name provided in the request, "2-(3-Ethylphenyl)piperidine" , refers to a distinct chemical entity (CAS 1270412-35-5) characterized by a piperidine ring substituted at the C2 position with a 3-ethylphenyl group. This structure resembles the scaffold of Desoxypipradrol (2-DPMP) and Methylphenidate , suggesting potential stimulant (NDRI) activity rather than NMDA antagonism. However, due to the lack of published behavioral data on the specific 2-substituted variant, and the high prevalence of 3-substituted PCP analogs in schizophrenia research, this guide focuses on the 3-Ethyl-PCP analog as the primary agent for modeling NMDA receptor hypofunction.

Mechanism of Action

3-Ethyl-PCP acts primarily as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding inside the ion channel (PCP site) to block calcium influx. This blockade disrupts glutamatergic signaling, leading to secondary dopaminergic and serotonergic dysregulation.

Therapeutic Relevance:

-

Schizophrenia Modeling: Mimics "positive" (hyperlocomotion), "negative" (social withdrawal), and "cognitive" (gating deficits) symptoms.

-

Dissociative Anesthesia: Evaluation of cataleptic and analgesic properties.

Part 2: Chemical Handling & Formulation

Physicochemical Properties[1]

-

Appearance: Typically a white crystalline solid (HCl salt).

-

Lipophilicity: High.

-

Solubility: Poor in neutral water; soluble in ethanol, DMSO, or acidified saline.

Preparation Protocol (Injectable Solution)

Objective: Create a 1.0 mg/mL stock solution for Intraperitoneal (IP) or Subcutaneous (SC) injection.

-

Weighing: Accurately weigh 10 mg of 3-Ethyl-PCP HCl.

-

Dissolution:

-

Add 100 µL of absolute Ethanol (or DMSO) to the powder. Vortex until fully dissolved.

-

Alternative: If using freebase, dissolve in 0.1 M HCl first, then buffer.

-

-

Dilution: Slowly add 9.9 mL of sterile 0.9% Saline while vortexing.

-

pH Adjustment: Check pH. If < 5.0, adjust carefully with 0.1 M NaOH to pH ~6.0–7.0.

-

Warning: Rapid pH change may cause precipitation.

-

-

Filtration: Pass through a 0.22 µm syringe filter for sterilization.

Stability: Fresh preparation recommended daily. Store stock at -20°C.

Part 3: Mechanism Visualization

The following diagram illustrates the pharmacological cascade initiated by 3-Ethyl-PCP, leading to the behavioral phenotypes measured in this guide.

Caption: 3-Ethyl-PCP blocks NMDA receptors on GABAergic interneurons, causing cortical disinhibition and subsequent hyper-dopaminergic states.

Part 4: Experimental Protocols

Protocol A: Locomotor Activity (Open Field Test)

Purpose: To assess positive psychotic symptoms (psychomotor agitation).

Subjects: C57BL/6J Mice (Male, 8-10 weeks) or Sprague-Dawley Rats. Dose Range: 1.0, 3.0, and 10.0 mg/kg (IP).

Workflow:

-

Acclimatization: Move animals to the testing room 60 mins prior to testing (dim light, white noise).

-

Habituation (Baseline): Place animal in the Open Field arena (40x40 cm) for 30 minutes before injection. This establishes baseline activity and reduces novelty-induced exploration.

-

Injection: Administer Vehicle or 3-Ethyl-PCP (IP).

-

Testing: Immediately return animal to the arena.

-

Recording: Record locomotor activity (Total Distance Traveled, Velocity) for 60–90 minutes.

Data Analysis: Bin data into 5-minute intervals. 3-Ethyl-PCP typically induces a biphasic effect: initial ataxia (at high doses) followed by sustained hyperlocomotion.

| Group | Dose (mg/kg) | Expected Outcome |

| Vehicle | 0 | Baseline decay (habituation) |

| Low Dose | 1-3 | Mild hyperactivity |

| High Dose | 10 | Stereotypy, Ataxia, Robust Hyperactivity |

Protocol B: Prepulse Inhibition (PPI) of Acoustic Startle

Purpose: To assess sensorimotor gating deficits (a translational biomarker for schizophrenia).

Equipment: Sound-attenuated startle chambers with accelerometers.

Workflow:

-

Acclimatization: 5 minutes background noise (65 dB).

-

Blocks:

-

Block 1: Pulse Alone (120 dB) x 6 (To habituate startle).

-

Block 2 (Test): Pseudo-randomized mixture of:

-

Pulse Alone (120 dB).

-

Prepulse + Pulse (PP69, PP73, PP81 dB + 120 dB Pulse).

-

Null (No stimulus).

-

-

Block 3: Pulse Alone (120 dB) x 6 (To check fatigue).

-

-

Dosing: Administer 3-Ethyl-PCP 15–20 minutes prior to the session to ensure peak plasma levels during Block 2.

Calculation:

Self-Validating Check: Ensure the "Pulse Alone" amplitude in Block 3 is not significantly lower than Block 1 (fatigue) and that the drug does not abolish the startle reflex entirely (sedation). 3-Ethyl-PCP should significantly reduce %PPI compared to vehicle.

Part 5: Experimental Workflow Diagram

Caption: Standardized workflow for behavioral testing to ensure reproducibility and minimize stress-induced artifacts.

Part 6: Safety & Ethical Considerations

-

Potency: Arylcyclohexylamines are potent CNS depressants/dissociatives. Handle with Schedule I/II equivalent precautions (depending on local jurisdiction).

-

Animal Welfare: High doses (>10 mg/kg) may induce catalepsy or convulsions . Monitor animals for 2 hours post-injection.

-

Waste Disposal: All bedding and sharps must be treated as hazardous chemical waste due to the stability of the compound.

Part 7: References

-

Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis.[1][2] Link

-

Geyer, M. A., et al. (2001). Pharmacological models of the cognitive deficits of schizophrenia. Disease Models & Mechanisms. Link (Note: General reference for PPI protocols).

-

Morris, B. J., et al. (2005). Animal models of schizophrenia in vivo: Mechanism of NMDA receptor hypofunction. Neuroscience & Biobehavioral Reviews. Link

-

Halberstadt, A. L., et al. (2016). Behavioral effects of α-ethyltryptamine and related compounds. (Used for comparative locomotor protocols). Psychopharmacology. Link

Sources

Application Note: Quantitative Analysis of 2-(3-Ethylphenyl)piperidine (2-3-EPP) in Biological Matrices

Abstract & Scope

This application note details the method development and validation for the quantification of 2-(3-Ethylphenyl)piperidine (2-3-EPP) in human plasma and urine. 2-3-EPP is a 2-substituted arylpiperidine, structurally analogous to dissociative agents like Desoxypipradrol (2-DPMP) and related New Psychoactive Substances (NPS).

Due to the secondary amine moiety and lipophilic ethylphenyl substituent, this analyte presents specific challenges regarding peak tailing on C18 stationary phases and significant matrix suppression in ESI+ mode. This guide provides a robust Solid Phase Extraction (SPE) protocol coupled with LC-MS/MS quantification, ensuring high recovery (>85%) and precise differentiation from potential regioisomers (e.g., 4-ethylphenyl analogs).

Physicochemical Context & Strategy

Understanding the molecule is the first step in designing a self-validating protocol.

-

Structure: A piperidine ring substituted at the C2 position with a 3-ethylphenyl group.

-

Basicity (pKa): Calculated ~9.2–9.8 (Secondary amine).

-

LogP: ~3.5 (Highly lipophilic).

-

Analytical Implication:

-

Extraction: The high pKa makes Mixed-Mode Cation Exchange (MCX) the ideal extraction mechanism. By lowering sample pH, we lock the drug onto the sorbent, allowing aggressive organic washes to remove neutral matrix interferences.

-

Chromatography: Secondary amines interact with residual silanols on silica columns, causing tailing. End-capped columns and acidic mobile phases are mandatory.

-

Sample Preparation Protocol: Mixed-Mode Cation Exchange (SPE)

Rationale: Liquid-Liquid Extraction (LLE) is often used for arylpiperidines, but it frequently suffers from emulsion formation and lower recovery of polar metabolites. We utilize a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent to ensure varying plasma phospholipids are removed.

Materials

-

Sorbent: Polymeric MCX (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL cartridges.

-

Internal Standard (IS): 2-DPMP-d5 or Ketamine-d4 (if specific isotopolog is unavailable).

-

Matrix: Human Plasma (K2EDTA) or Urine (Hydrolyzed).

Step-by-Step Workflow

-

Pre-treatment:

-

Aliquot 200 µL Plasma/Urine.[1]

-

Add 20 µL Internal Standard working solution (100 ng/mL).

-

Add 200 µL 2% Phosphoric Acid (H3PO4) . Why? To protonate the piperidine nitrogen (charge tag) and disrupt protein binding.

-

Vortex for 30s and centrifuge at 10,000 x g for 5 min.

-

-

Conditioning:

-

1 mL Methanol (MeOH).[2]

-

1 mL Ultrapure Water.

-

-

Loading:

-

Load the entire pre-treated supernatant onto the cartridge at a flow rate of <1 mL/min.

-

-

Washing (Critical Step):

-

Wash 1 (Acidic): 1 mL 2% Formic Acid in Water. Removes hydrophilic interferences.

-

Wash 2 (Organic/Acidic): 1 mL Methanol.[2] Crucial: Since the analyte is positively charged and bound by ionic interaction, pure methanol will wash away neutral lipids and hydrophobic interferences without eluting the drug.

-

-

Elution:

-

Elute with 2 x 500 µL 5% Ammonium Hydroxide in Methanol . Why? The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

-

-

Reconstitution:

-

Evaporate eluate to dryness under N2 at 40°C.

-

Reconstitute in 100 µL Mobile Phase A/B (90:10).

-

Workflow Visualization

Figure 1: Mixed-Mode Cation Exchange (MCX) logic flow ensuring specific isolation of basic piperidines.

Instrumental Analysis (LC-MS/MS)[1][5][6][7]

Methodology: Ultra-High Performance Liquid Chromatography (UHPLC) with Triple Quadrupole Mass Spectrometry.

Chromatographic Conditions

-

Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm).

-

Expert Insight: Biphenyl phases provide superior selectivity for aromatic isomers (like separating 2-ethyl from 3-ethyl isomers) compared to standard C18 via pi-pi interactions.

-

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Gradient:

-

0.0 min: 10% B

-

5.0 min: 90% B

-

6.0 min: 90% B

-

6.1 min: 10% B (Re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

Mass Spectrometry (ESI+)

Piperidines fragment predictably. The alpha-cleavage adjacent to the nitrogen is the dominant pathway.[4][5]

-

Ionization: Electrospray Positive (ESI+).

-

Source Temp: 400°C.

-

Capillary Voltage: 3.5 kV.

MRM Transition Table:

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

| 2-(3-Ethylphenyl)piperidine | 190.2 [M+H]+ | 84.1 | 161.1 | 25 / 15 |

| 2-DPMP-d5 (IS) | 257.2 | 96.1 | 167.1 | 25 / 15 |

-

Transition Logic:

Fragmentation Pathway Diagram

Figure 2: Predicted ESI+ fragmentation pathway for 2-substituted piperidines.

Method Validation Parameters

To ensure Trustworthiness and regulatory compliance (SWGTOX/FDA guidelines), the following criteria must be met:

Linearity & Sensitivity

-

Range: 1.0 ng/mL – 500 ng/mL.

-

Weighting: 1/x².

-

LOD (Limit of Detection): 0.2 ng/mL (S/N > 3).

-

LLOQ (Lower Limit of Quantitation): 1.0 ng/mL (S/N > 10, CV < 20%).

Matrix Effect & Recovery

-

Matrix Effect (ME): Calculated as

.-

Acceptance: 85-115%. If ME < 80% (Ion Suppression), consider diluting the extract or improving the Wash 2 step in SPE.

-

-

Recovery (RE): Calculated as

.-

Target: > 80% for MCX extraction.

-

Troubleshooting & Expert Insights

-

Issue: Peak Tailing.

-

Cause: Interaction between the secondary amine and silanol groups on the column.

-

Solution: Ensure Mobile Phase A contains Ammonium Formate (2-5 mM) . The ammonium ions compete for silanol sites, sharpening the analyte peak.

-

-

Issue: Isobaric Interference.

-

Cause: 4-ethyl or 2-ethyl isomers may co-elute.

-

Solution: Use a Biphenyl column rather than C18. The biphenyl stationary phase interacts differently with the position of the ethyl group on the phenyl ring, often providing baseline resolution of regioisomers.

-

-

Issue: Carryover.

-

Cause: Lipophilic nature of the ethylphenyl group causing stickiness in the injector.

-

Solution: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) with 0.1% Formic Acid.

-

References

-

Wohlfarth, A., et al. (2011). "Comprehensive characterization of the new designer drug 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone (methoxetamine) by LC-MS/MS." Journal of Chromatography B. Link

-

Helfer, A. G., et al. (2013). "Determination of novel psychoactive substances in biological samples using solid-phase extraction and liquid chromatography–tandem mass spectrometry." Journal of Analytical Toxicology. Link

-

Peters, F. T. (2011). "Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology." Clinical Biochemistry. Link

-

BenchChem. (2025).[4] "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Application Note Series. Link

-

Agilent Technologies. (2011). "Extraction of Basic Drugs from Plasma with Polymeric SPE." Agilent Application Notes. Link

Sources

Application Note & Protocol: Characterization of 2-(3-Ethylphenyl)piperidine at the Dopamine Transporter via Radioligand Binding Assay

Abstract

This document provides a comprehensive, in-depth guide to characterizing the binding affinity of a novel compound, 2-(3-Ethylphenyl)piperidine, for the dopamine transporter (DAT). Radioligand binding assays are a cornerstone of pharmacology, offering a robust and sensitive method to quantify the interaction between a ligand and its receptor.[1][2][3] This protocol is designed for researchers with a foundational understanding of receptor pharmacology and laboratory techniques. It details the theoretical underpinnings and step-by-step procedures for both saturation and competition binding assays using rat striatal membranes and the high-affinity radioligand [³H]WIN 35,428.[4][5]

Introduction: The Rationale for Radioligand Binding Assays

The dopamine transporter is a critical regulator of dopaminergic neurotransmission, clearing dopamine from the synaptic cleft.[6] It is a primary target for numerous psychoactive compounds and therapeutic agents.[6][7] Understanding the affinity of a novel compound like 2-(3-Ethylphenyl)piperidine for DAT is a crucial first step in elucidating its pharmacological profile.

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor.[1][8] These assays rely on the principle of a radiolabeled ligand (radioligand) binding to a receptor. The interaction can be quantified by measuring the radioactivity bound to the receptor preparation.[8][9]

This guide will detail two fundamental types of radioligand binding experiments:

-

Saturation Binding Assay: This experiment determines the density of receptors (Bmax) in a given tissue and the equilibrium dissociation constant (Kd) of the radioligand.[1][8][10][11] The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of the radioligand's affinity.[8][12][13]

-

Competition Binding Assay: This assay measures the ability of an unlabeled compound (the "competitor," in this case, 2-(3-Ethylphenyl)piperidine) to displace the binding of a fixed concentration of radioligand.[14][15][16] The results are used to calculate the inhibition constant (Ki) of the competitor, which reflects its affinity for the receptor.[10][14]

Principle of the Assay

The foundation of radioligand binding assays is the law of mass action, which describes the reversible interaction between a ligand and a receptor to form a ligand-receptor complex.[8][13]

Defining Binding Components

A critical aspect of these assays is distinguishing between specific and non-specific binding.

-

Total Binding: The total amount of radioligand bound to the membrane preparation in the absence of a competing drug.[17]

-

Non-specific Binding (NSB): The portion of the radioligand that binds to components other than the target receptor, such as lipids, proteins, or the filter apparatus.[18] NSB is typically linear and non-saturable within the range of radioligand concentrations used.[10][18] It is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled ligand that saturates the target receptors.[10][18]

-

Specific Binding: This is the binding to the receptor of interest and is the value we aim to quantify. It is calculated by subtracting non-specific binding from total binding.[17][19]

Materials and Reagents

Equipment

-

High-speed refrigerated centrifuge

-

Tissue homogenizer (e.g., Dounce or Potter-Elvehjem)

-

96-well plate harvester

-

Liquid scintillation counter

-

Microplate shaker

-

pH meter

-

Standard laboratory glassware and consumables

Biological Material

-

Rat striatum tissue (fresh or frozen at -80°C)

Radioligand and Chemicals

-

Radioligand: [³H]WIN 35,428 (specific activity > 70 Ci/mmol). This is a high-affinity cocaine analog that selectively labels the dopamine transporter.[4][5][20][21]

-

Test Compound: 2-(3-Ethylphenyl)piperidine

-

Non-specific Binding Determinate: GBR 12909 (10 µM final concentration) or unlabeled WIN 35,428.

-

Tris-HCl

-

NaCl

-

KCl

-

CaCl₂

-

MgCl₂

-

Bovine Serum Albumin (BSA)

-

Protease inhibitor cocktail

-

Scintillation cocktail

-

Polyethylenimine (PEI)

Buffers

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C, containing a protease inhibitor cocktail.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4 at 25°C.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

Experimental Protocols

Protocol 1: Preparation of Rat Striatal Membranes

This protocol yields a crude membrane preparation enriched in the dopamine transporter.[22]

-

Thaw frozen rat striata on ice.

-

Weigh the tissue and place it in 20 volumes (w/v) of ice-cold Homogenization Buffer.

-

Homogenize the tissue with a Teflon-glass homogenizer (10-15 strokes).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[22]

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[22]

-

Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the centrifugation step. This wash step is crucial for removing endogenous ligands and other interfering substances.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

Store the membrane aliquots at -80°C until use. High-quality membrane preparations are essential for reproducible results.[23]

Protocol 2: Saturation Binding Assay

This experiment will determine the Kd and Bmax for [³H]WIN 35,428 at the rat striatal dopamine transporter.

-

Prepare serial dilutions of [³H]WIN 35,428 in Assay Buffer. A typical concentration range would be 0.1 to 30 nM, spanning below and above the expected Kd.

-

Set up the assay in a 96-well plate in triplicate for each concentration.

-

Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of the appropriate [³H]WIN 35,428 dilution, and 150 µL of the membrane preparation (50-100 µg protein).

-

Non-specific Binding Wells: Add 50 µL of 10 µM GBR 12909, 50 µL of the corresponding [³H]WIN 35,428 dilution, and 150 µL of the membrane preparation.

-

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Terminate the incubation by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a 96-well cell harvester.

-

Wash the filters rapidly three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours.

-

Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Protocol 3: Competition Binding Assay

This experiment will determine the affinity (Ki) of 2-(3-Ethylphenyl)piperidine for the dopamine transporter.

-

Prepare serial dilutions of 2-(3-Ethylphenyl)piperidine in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹¹ M to 10⁻⁵ M) to ensure a complete inhibition curve.

-

Choose a single concentration of [³H]WIN 35,428, typically at or near its Kd value determined from the saturation assay, to achieve a good balance between specific binding signal and sensitivity to competition.[17]

-

Set up the assay in a 96-well plate in triplicate.

-

Total Binding Wells: 50 µL of Assay Buffer, 50 µL of [³H]WIN 35,428, and 150 µL of membrane preparation.

-

Non-specific Binding Wells: 50 µL of 10 µM GBR 12909, 50 µL of [³H]WIN 35,428, and 150 µL of membrane preparation.

-

Competition Wells: 50 µL of the appropriate 2-(3-Ethylphenyl)piperidine dilution, 50 µL of [³H]WIN 35,428, and 150 µL of membrane preparation.

-

-

Incubate, filter, and count the radioactivity as described in the saturation assay protocol (steps 3-7).

Data Analysis and Visualization

Saturation Binding Data

-

Calculate specific binding for each concentration of radioligand: Specific Binding = Total Binding - Non-specific Binding.

-

Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis).

-

Fit the data using non-linear regression to a one-site binding hyperbola model to determine the Kd and Bmax.[10] This is the preferred method over linearization techniques like the Scatchard plot, which can distort experimental error.[10][11]

| Parameter | Description | Units |

| Kd | Equilibrium Dissociation Constant | nM |

| Bmax | Maximum Receptor Density | fmol/mg protein |

-

Scatchard Plot (for visualization): A plot of Bound/Free radioligand (Y-axis) versus Bound radioligand (X-axis). While not ideal for parameter estimation, it can be a useful diagnostic tool.[8][9][11] A linear plot suggests a single class of binding sites.[9]

Competition Binding Data

-

Calculate the percentage of specific binding at each concentration of 2-(3-Ethylphenyl)piperidine.

-

Plot the percent specific binding against the log concentration of 2-(3-Ethylphenyl)piperidine.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :[10]

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation experiment).

-

| Parameter | Description | Units |

| IC50 | Half maximal inhibitory concentration | nM |

| Ki | Inhibition Constant | nM |

Visualizations

Caption: Principle of distinguishing specific from non-specific binding.

Caption: Experimental workflow for the radioligand binding assay.

Trustworthiness and Validation

-

Equilibrium Conditions: Ensure that the incubation time is sufficient to reach equilibrium. This can be confirmed with kinetic association experiments.[14]

-

Protein Linearity: Confirm that the amount of specific binding is linear within the range of protein concentrations used in the assay.

-

Reproducibility: All experiments should be performed in triplicate, and key findings should be replicated in independent experiments.

-

Control Compound: Include a known DAT inhibitor (e.g., cocaine or GBR 12909) in competition assays as a positive control to validate the assay performance.

Conclusion

This application note provides a robust and detailed protocol for the characterization of 2-(3-Ethylphenyl)piperidine at the dopamine transporter. By carefully performing saturation and competition radioligand binding assays, researchers can obtain reliable values for binding affinity (Ki) and receptor density (Bmax). These data are fundamental for the preclinical evaluation of novel compounds and provide a critical foundation for further functional and in vivo studies.

References

-

Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

-

Receptor binding techniques: saturation (equilibrium) analysis. (n.d.). Glaxo Wellcome and Science - Global. Retrieved from [Link]

-

Ligand binding assay. (2023, December 19). In Wikipedia. Retrieved from [Link]

-

B max and K D. (2013, December 11). Turku PET Centre. Retrieved from [Link]

-

Specific and Non-specific Binding in a ligand binding assay. (2015, March 22). Drug discovery methods. Retrieved from [Link]

-

Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2(1), 1-10. Retrieved from [Link]

-

The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

-

Nonspecific binding. (n.d.). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

-

Competitive Ligand Binding Assay. (n.d.). Mtoz Biolabs. Retrieved from [Link]

-

Competitive Binding Assay - ITC Analysis Tutorial. (2014, September 23). AFFINImeter. Retrieved from [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports, 2, 1–10. Retrieved from [Link]

-

The ABC's of Competitive Binding Assays with SPR. (2019, May 29). Nicoya Lifesciences. Retrieved from [Link]

-

Vaughan, R. A., Simantov, R., Lew, R., & Kuhar, M. J. (1991). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 40(1), 9–16. Retrieved from [Link]

-

Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 261–276. Retrieved from [Link]

-

Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). LinkedIn. Retrieved from [Link]

-

Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. Retrieved from [Link]

-

DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

Vaughan, R. A., Simantov, R., Lew, R., & Kuhar, M. J. (1991). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 40(1), 9-16. Retrieved from [Link]

-

Madras, B. K., et al. (1995). [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum. The Journal of Pharmacology and Experimental Therapeutics, 273(3), 1224–1234. Retrieved from [Link]

-

Allard, P., Marcusson, J. O., & Ross, S. B. (1996). [3H]WIN 35,428 binding in the human brain. Brain Research, 706(2), 347–350. Retrieved from [Link]

-

GTPγS Binding Assays. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

- Labeled cocaine analogs. (1999). U.S. Patent No. 5,864,038.

-

Flowchart of the protocol for the MS binding assay. (2020). ResearchGate. Retrieved from [Link]

-

A Guide to Simple and Informative Binding Assays. (2017, October 13). Molecular Biology of the Cell (MBoC). Retrieved from [Link]

-

MULTISCREEN™ Membrane Preparations. (n.d.). Multispan, Inc. Retrieved from [Link]

Sources

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. swordbio.com [swordbio.com]

- 4. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [논문]A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 [scienceon.kisti.re.kr]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Assay in Summary_ki [bindingdb.org]

- 8. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 10. chem.uwec.edu [chem.uwec.edu]

- 11. Glaxo Wellcome and Science - Global [farmamol.web.uah.es]

- 12. TPC - Bmax and KD [turkupetcentre.net]

- 13. biophysics-reports.org [biophysics-reports.org]

- 14. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 15. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]

- 16. Competitive Binding Assay - ITC Analysis Tutorial [blog.affinimeter.com]

- 17. revvity.com [revvity.com]

- 18. graphpad.com [graphpad.com]

- 19. youtube.com [youtube.com]

- 20. [3H]WIN 35,428 ([3H]CFT) binds to multiple charge-states of the solubilized dopamine transporter in primate striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [3H]WIN 35,428 binding in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. multispaninc.com [multispaninc.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Cellular Assays for 2-(3-Ethylphenyl)piperidine

Welcome to the Advanced Application Support Hub. Subject: Troubleshooting Off-Target Effects & Assay Artifacts for 2-(3-Ethylphenyl)piperidine Ticket ID: TCH-EPP-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Physicochemical Challenge

You are likely encountering assay irregularities—such as cytoplasmic vacuolization, non-linear potency shifts, or unexplained cytotoxicity—when working with 2-(3-Ethylphenyl)piperidine .

While this compound is a potent modulator of monoamine transporters and/or NMDA receptors (depending on stereochemistry), its structural core defines it as a Cationic Amphiphilic Drug (CAD) . It possesses a hydrophobic ring system (ethylphenyl) and a hydrophilic, ionizable amine (piperidine, pKa ~9–10).

The Core Issue: In cellular assays, CADs do not just bind to surface receptors; they passively diffuse through membranes and become protonated (trapped) within acidic organelles like lysosomes.[1][2][3] This phenomenon, Lysosomotropism , is the primary source of "false positive" toxicity and off-target noise for this compound class.

Part 1: Troubleshooting Matrix

Quickly identify your issue based on observed phenotypes.

| Observation | Probable Cause | Verification Step | Corrective Action |

| Cytoplasmic Vacuolization (Cells look "foamy" or full of holes) | Lysosomal Swelling (Ion Trapping). The compound is accumulating in lysosomes, drawing in water. | Perform the Ammonium Chloride Competition Assay (See Protocol A). | This is often not necrotic toxicity. If cells remain viable (ATP assay), proceed but note the phenotype. |

| Potency Drift (IC50/EC50 shifts >10x over 24-48h) | Phospholipidosis. Chronic accumulation interferes with lipid trafficking and receptor recycling. | Stain with HCS LipidTOX™ or NBD-PE to visualize lamellar bodies. | Limit exposure time to <6 hours if possible; use pulse-chase protocols. |

| "Sticky" Baseline (High background signal in FLIPR/Ca2+ assays) | Sigma Receptor Activation. The compound may be agonizing Sigma-1 (σ1) receptors, modulating Ca2+ flux. | Co-incubate with a selective Sigma antagonist (e.g., NE-100 or BD-1047 ). | Mask the σ1 off-target to isolate the primary pharmacological signal. |

| Unexpected Cell Death (Low ATP/Mitochondrial function) | Mitochondrial Uncoupling. High concentrations of lipophilic amines can disrupt the proton gradient. | Compare Resazurin (metabolic) vs. LDH Release (membrane integrity). | If Resazurin is low but LDH is normal, it is metabolic suppression, not necrosis. |

Part 2: Deep Dive – The Lysosomotropism Artifact

The Mechanism

2-(3-Ethylphenyl)piperidine is a weak base. At neutral pH (cytosol ~7.2), a fraction of the molecule is uncharged and lipophilic, allowing it to cross organelle membranes freely. Once it enters the lysosome (pH ~4.5–5.0), it becomes fully protonated (

Why this ruins your assay:

-

Target Depletion: The drug is sequestered in the lysosome, reducing the free concentration available for your actual target (e.g., membrane receptors).

-

Autophagic Block: Swollen lysosomes cannot fuse with autophagosomes, leading to an accumulation of cellular waste, which stresses the cell independent of your target mechanism.

Visualizing the Pathway

Caption: Mechanism of ion trapping for lipophilic amines. The compound concentrates in acidic compartments, causing physical cellular distortion.[4]

Part 3: Addressing Receptor Promiscuity (Sigma-1)

Aryl-piperidines are structurally predisposed to bind Sigma-1 receptors (chaperone proteins at the ER-mitochondrion interface).

The Symptom: You are testing for NMDA antagonism or Dopamine Transporter (DAT) inhibition, but you see a biphasic response or effects that persist even when the primary target is genetically knocked out.

The Fix: You must pharmacologically isolate your target.

-

Step 1: Run a concentration-response curve of 2-(3-Ethylphenyl)piperidine alone.

-

Step 2: Run the same curve in the presence of 1 µM NE-100 (a selective Sigma-1 antagonist).

-

Interpretation: If the curve shifts significantly to the right in the presence of NE-100, a portion of your signal was Sigma-mediated noise.

Part 4: Validated Experimental Protocols

Protocol A: The Ammonium Chloride Competition Assay

Use this to prove that vacuolization is due to pH-trapping and not apoptosis.

Principle: NH₄Cl is a weak base that rapidly neutralizes lysosomal pH. If your compound is trapped due to pH gradients, adding NH₄Cl will dissipate the gradient, releasing your compound and resolving the vacuoles.

Materials:

-

HEK293 or CHO cells (adherent).

-

2-(3-Ethylphenyl)piperidine (Test Compound).

-

Ammonium Chloride (NH₄Cl) stock (1 M in PBS).

-

Inverted Phase Contrast Microscope.

Workflow:

-

Seed Cells: Plate cells to 70% confluency.

-

Induce Vacuoles: Treat with Test Compound (e.g., 10–50 µM) for 4 hours until vacuoles are clearly visible.

-

Competition Step: Add 10 mM NH₄Cl directly to the media (do not wash).

-

Observation: Incubate for 20–30 minutes at 37°C.

-

Result Interpretation:

-

Vacuoles Disappear: Confirmed Lysosomotropism (Physicochemical artifact).

-

Vacuoles Persist: Confirmed Cytotoxicity (Apoptosis/Necrosis).

-

Protocol B: High-Content Phospholipidosis Screening

Use this if you suspect lipid accumulation is skewing long-term assays.

Workflow:

-

Add HCS LipidTOX™ Red phospholipidosis detection reagent (1:1000) for the final 30 minutes.

-

Fix cells with 4% Paraformaldehyde (do not use methanol; it dissolves lipids).

-

Counterstain nuclei with Hoechst 33342.

-

Analysis: Quantify cytoplasmic spot intensity. A >2-fold increase over vehicle indicates significant phospholipidosis.

Part 5: Troubleshooting Logic Flow

Use this decision tree to standardize your lab's response to off-target effects.

Caption: Decision tree for distinguishing physicochemical artifacts from pharmacological effects.

References

-

de Duve, C., et al. (1974). "Lysosomotropic agents."[3][4][7] Biochemical Pharmacology, 23(18), 2495-2531. Link

- Foundational text on the mechanism of weak base accumul

-

Anderson, N., & Borlak, J. (2006). "Drug-induced phospholipidosis."[4][5][7][8][9] FEBS Letters, 580(23), 5533-5540. Link

- Defines the link between Cationic Amphiphilic Drugs (CADs) and lipid storage disorders in cells.

-

Nadanaciva, S., et al. (2011).[7] "A high content screening assay for identifying lysosomotropic compounds."[5][7] Toxicology in Vitro, 25(3), 715-723. Link

- Source for the HCS LipidTOX and vacuoliz

-

Maurice, T., & Su, T.P. (2009). "The sigma1 receptor: targeting dysregulation of cellular energy metabolism." Pharmacology & Therapeutics, 124(2), 195-206. Link

- Establishes the Sigma-1 receptor as a common off-target for piperidine-based compounds.

Sources

- 1. Cell death induced by cationic amphiphilic drugs depends on lysosomal Ca2+ release and cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molbiolcell.org [molbiolcell.org]

- 3. Cationic amphiphilic drugs cause a marked expansion of apparent lysosomal volume: Implications for an intracellular distribution-based drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. Detection of Phospholipidosis Induction: A Cell-Based Assay in High-Throughput and High–Content Format - PMC [pmc.ncbi.nlm.nih.gov]

- 7. evotec.com [evotec.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Drug-Induced Phospholipidosis: Best Practices and Screening - Echelon Biosciences [echelon-inc.com]

Technical Support Center: Optimizing BBB Penetration for 2-(3-Ethylphenyl)piperidine Scaffolds

Status: Operational Operator: Senior Application Scientist Ticket ID: BBB-OPT-23EP Subject: Troubleshooting CNS Exposure for Piperidine Derivatives

Welcome to the Technical Support Center

You have reached the specialized support unit for CNS drug discovery. You are likely working with 2-(3-Ethylphenyl)piperidine or its structural analogs. These scaffolds are chemically privileged for NMDA receptor antagonism and monoamine transporter modulation, but they present a classic medicinal chemistry paradox: high potency often correlates with poor brain penetrance due to physicochemical liabilities.

This guide bypasses generic advice. We will troubleshoot the specific molecular friction points of the piperidine scaffold—primarily its secondary amine basicity and P-glycoprotein (P-gp) liability —and provide validated protocols to resolve them.

Module 1: Chemical Optimization (Root Cause Analysis)

FAQ: Why is my compound potent in vitro but showing < 0.1 Brain/Plasma ratio in vivo?

Diagnosis: The 2-(3-Ethylphenyl)piperidine scaffold contains a secondary amine with a pKa typically ranging from 9.0 to 10.5 . At physiological pH (7.4), >99% of your compound is positively charged (cationic). While this cation is essential for receptor binding (e.g., inside the NMDA channel pore), it severely hampers passive diffusion across the Blood-Brain Barrier (BBB) endothelial cells.

Troubleshooting Steps:

-

Calculate the CNS MPO Score: Do not rely on LogP alone. Use the CNS Multi-Parameter Optimization (MPO) score. This algorithm aligns six physicochemical properties (ClogP, ClogD, MW, TPSA, HBD, pKa) to predict success.

-

Target: Score ≥ 4.0 (Scale 0–6).

-

The Piperidine Penalty: Your scaffold likely loses points on pKa (>9) and HBD (1).

-

-

Reduce Basicity (Lower pKa):

-

Strategy: Introduce electron-withdrawing groups (EWGs) near the nitrogen to lower the pKa toward the 7.5–8.5 range.

-

Specific Tactic: Add a fluorine atom to the piperidine ring (e.g., 3-fluoropiperidine or 4-fluoropiperidine analogs). This inductive effect can drop pKa by 1–2 units, increasing the fraction of neutral species (

) capable of passive diffusion.

-

-

Mask the Hydrogen Bond Donor (HBD):

-

Strategy: The secondary amine -NH is a hydrogen bond donor. High HBD counts correlate with P-gp efflux.

-

Specific Tactic:N-methylation (converting to a tertiary amine) eliminates the HBD. However, verify this does not destroy your on-target potency, as the proton on the nitrogen is often a critical pharmacophore anchor.

-

FAQ: My LogD is ideal (2.0–3.0), but the compound is still effluxed. Why?

Diagnosis: Piperidines are notorious substrates for P-glycoprotein (MDR1/ABCB1) . Even lipophilic compounds can be pumped out of the brain if they possess high affinity for P-gp.

The Fix:

-

Check the Efflux Ratio (ER): If ER > 2.0 in MDCK-MDR1 cells, you have an efflux problem.

-

Structural Modification:

-

Steric Hindrance: Introduce small alkyl groups (methyl/ethyl) adjacent to the nitrogen. This can sterically hinder P-gp binding without abolishing receptor affinity.

-

Reduce Amphiphilicity: P-gp recognizes cationic amphiphilic drugs. Lowering the pKa (as described above) often simultaneously reduces P-gp affinity.

-

Module 2: Visualization & Logic Flow

Troubleshooting Decision Tree

Use this logic flow to identify the bottleneck in your compound's BBB penetration.

Caption: Logic flow for diagnosing low brain penetration in piperidine derivatives, prioritizing MPO scoring and Efflux testing.

Module 3: Experimental Protocols (The "Test" Phase)

Protocol: Optimized MDCK-MDR1 Permeability Assay

Why this assay? Do not use Caco-2 for BBB prediction. Caco-2 cells are of intestinal origin and express different transporter ratios. MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene) form tighter junctions (TEER > 2000 Ω·cm²) and specifically assess P-gp efflux relevant to the BBB.

Reagents Required:

-

MDCK-MDR1 cells (seeded on Transwell® inserts, 0.4 µm pore size).

-

Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).

-

Reference Compounds: Prazosin (P-gp substrate), Propranolol (High permeability marker).

-

Lucifer Yellow (Paracellular integrity marker).

Step-by-Step Workflow:

-

Preparation (Day 0-4):

-

Seed cells at

cells/cm² on apical inserts. -

Culture for 4–5 days to form a confluent monolayer.[1]

-

QC Check: Measure Transepithelial Electrical Resistance (TEER). Must be > 1500 Ω·cm².

-

-

Dosing (Day 5):

-

Prepare 10 µM solution of the piperidine derivative in Transport Buffer (max 0.5% DMSO).

-

A-to-B (Apical to Basolateral): Add compound to the top well (Blood side).

-

B-to-A (Basolateral to Apical): Add compound to the bottom well (Brain side).

-

-

Incubation:

-

Incubate at 37°C with shaking (60 rpm) for 60 minutes.

-

Note: Piperidines can stick to plastic. Use low-binding plates.

-

-

Analysis:

-

Sample from both donor and receiver compartments.[2]

-

Quantify via LC-MS/MS (MRM mode).

-

Calculate Apparent Permeability (

): -

Calculate Efflux Ratio (ER):

-

Data Interpretation Table:

| Metric | Value | Interpretation | Action |

| High Permeability | Good passive diffusion. | ||

| Low Permeability | Increase lipophilicity or reduce pKa. | ||

| Efflux Ratio (ER) | Not a P-gp Substrate | Proceed to in vivo PK. | |

| Efflux Ratio (ER) | P-gp Substrate | Modify structure (N-methylation) or co-formulate. | |

| Recovery | High Non-Specific Binding | Retest in glass/low-bind plates. |

Assay Workflow Diagram

Caption: Step-by-step workflow for the MDCK-MDR1 bi-directional permeability assay.

Module 4: Advanced Delivery Strategies (The "Workaround")

If chemical modification destroys pharmacological activity, use these formulation strategies:

Prodrug Approach (Carbamates)

Convert the secondary amine into a carbamate prodrug .

-

Mechanism: The carbamate moiety masks the basic nitrogen (neutralizing the charge) and removes the H-bond donor.

-

Design: Use a labile carbamate (e.g., p-nitrophenyl or specialized enzyme-cleavable linkers) that hydrolyzes back to the active amine once inside the brain parenchyma.

-

Warning: Ensure the prodrug is not a P-gp substrate itself.

Lipid Nanoparticles (LNPs)

Encapsulate the piperidine derivative in PLGA or Chitosan-coated nanoparticles.

-

Mechanism: Chitosan (cationic polymer) can induce transient opening of tight junctions or facilitate adsorptive-mediated transcytosis, bypassing P-gp efflux pumps entirely.

References

-

Wager, T. T., et al. (2010).[3][4][5][6] Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449.[4][5]

-

Wang, Q., et al. (2005).[7] Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier.[1][7] International Journal of Pharmaceutics, 288(2), 349-359.

-

Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232.

-

Hitchcock, S. A., & Pennington, L. D. (2006). Structure-brain exposure relationships.[8][9] Journal of Medicinal Chemistry, 49(26), 7559-7583.

Sources

- 1. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 2. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Validation & Comparative

Comparative Efficacy Guide: 2-(3-Ethylphenyl)piperidine vs. Known Dopamine Agonists

The following is a comprehensive technical guide comparing the efficacy of 2-(3-Ethylphenyl)piperidine to established dopamine agonists. This document is structured for researchers and drug development professionals, focusing on structural-activity relationships (SAR), pharmacological profiling, and experimental validation.

Executive Summary & Compound Profile

2-(3-Ethylphenyl)piperidine (2-3-EPP) represents a distinct structural divergence from the classical "phenylpiperidine" dopamine agonists. While established agonists like 3-PPP [3-(3-hydroxyphenyl)-N-propylpiperidine] utilize a 3-substituted piperidine scaffold to mimic the ethylamine chain of dopamine, 2-3-EPP is a 2-substituted phenylpiperidine .

This structural nuance is critical. The 2-substituted scaffold is pharmacophorically characteristic of Dopamine Reuptake Inhibitors (DRIs) (e.g., Methylphenidate, Desoxypipradrol), whereas direct Dopamine Receptor Agonists typically require 3- or 4-substitution to achieve the necessary conformational overlap with the receptor's orthosteric binding site.

Consequently, evaluating the efficacy of 2-3-EPP requires a dual-track approach: assessing its potential as a novel partial agonist (owing to the 3-ethylphenyl lipophilicity) while rigorously controlling for transporter inhibition (DAT blockade).

Comparison Candidates

-

Apomorphine: The gold standard non-selective full agonist (

). -

Pramipexole: A highly potent D2/D3-preferring full agonist.

-

3-PPP (Preclamol): The prototypical partial agonist/autoreceptor-selective ligand.

-

2-3-EPP (Target): The investigational compound.

Structural & Mechanistic Analysis (SAR)

The efficacy of a dopamine ligand is dictated by its ability to stabilize the active G-protein-coupled state of the receptor (

-

The "2-Position" Steric Constraint:

-

Agonists: In 3-PPP and Apomorphine, the nitrogen atom and the aromatic ring are spaced to mimic the trans-rotamer of dopamine.

-

2-3-EPP: The 2-position attachment constrains the phenyl ring closer to the nitrogen. In D2 receptor homology models, this often creates steric clash with Ser5.42 and Ser5.46 in transmembrane domain 5 (TM5), which are critical for agonist-induced receptor activation.

-

-

The 3-Ethyl Substituent:

-

3-PPP: Contains a 3-hydroxyl group, forming hydrogen bonds with Ser5.42.

-

2-3-EPP: The 3-ethyl group is lipophilic. It lacks H-bond donor capacity, suggesting it may drive affinity via hydrophobic interactions (e.g., with Phe6.52 ) but likely exhibits lower intrinsic efficacy (

), potentially acting as a partial agonist or functional antagonist.

-

Visualization: Ligand-Receptor Interaction Logic

Caption: Comparative SAR logic highlighting the mechanistic divergence between classic 3-substituted agonists and the 2-substituted target compound.

Comparative Efficacy Data

The following table synthesizes established data for standards against the projected profile of 2-3-EPP based on phenylpiperidine SAR.

| Parameter | Apomorphine | Pramipexole | 3-PPP ((-)-isomer) | 2-(3-Ethylphenyl)piperidine |

| Primary Mechanism | Full Agonist (D1/D2) | Full Agonist (D2/D3) | Partial Agonist (Autoreceptor) | Investigational (Putative Partial Agonist / DRI) |

| D2 Affinity ( | 0.7 nM | 0.5 nM | ~60 nM | > 100 nM (Predicted*) |

| Intrinsic Activity ( | 100% | 90-100% | ~50% (Partial) | Low (<40%) or Antagonist |

| Selectivity | Non-selective | D3 > D2 | D2 Autoreceptor > Post-synaptic | Likely DAT > D2 |

| Lipophilicity (cLogP) | 2.1 | 1.8 | 2.6 | ~3.8 (High BBB permeability) |

*Prediction based on loss of H-bonding hydroxyl group and steric hindrance of 2-position.

Experimental Protocols for Validation

To definitively categorize 2-3-EPP, you must distinguish between binding affinity and functional efficacy . The following protocols are self-validating systems designed to eliminate false positives (e.g., distinguishing a partial agonist from a competitive antagonist).

Protocol A: [35S]GTPγS Functional Binding Assay

This assay measures the activation of G-proteins, providing a direct measure of Intrinsic Efficacy (

Rationale: Unlike cAMP assays, which can be subject to amplification artifacts, GTPγS binding measures the very first step of the signaling cascade.

Workflow:

-

Membrane Preparation: Use CHO-K1 cells stably expressing human D2L receptors.

-

Incubation:

-

Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, pH 7.4.

-

Ligand: Titrate 2-3-EPP (

to -

Radioligand: 0.1 nM [35S]GTPγS.

-

-

Validation Controls:

-

Maximal Response (

): 10 µM Dopamine. -

Basal Binding: Buffer + GDP + [35S]GTPγS (no agonist).

-

Antagonist Blockade: Co-incubate with 1 µM Haloperidol to confirm D2 specificity.

-

-

Data Analysis:

-

Calculate

relative to Dopamine. -

If

, the compound is an antagonist or silent ligand. -

If

, it is a partial agonist (comparable to 3-PPP).

-

Protocol B: Dopamine Transporter (DAT) Uptake Assay

Given the 2-substituted structure, ruling out reuptake inhibition is mandatory.

Workflow:

-

Substrate: [3H]-Dopamine (50 nM).

-

System: Rat striatal synaptosomes or HEK293-hDAT cells.

-

Execution:

-

Pre-incubate cells with 2-3-EPP for 10 mins at 37°C.

-

Add [3H]-Dopamine and incubate for 5 mins.

-

Terminate reaction with ice-cold buffer and rapid filtration.

-

-

Interpretation:

-

High potency (

nM) in this assay, combined with low efficacy in Protocol A, confirms the compound is primarily a DRI (like Methylphenidate) rather than a direct agonist.

-

Signaling Pathway Visualization

The diagram below illustrates the divergent signaling outcomes based on the compound's efficacy profile (Full vs. Partial vs. Antagonist).

Caption: Differential downstream signaling activation of Adenylyl Cyclase inhibition by full vs. partial agonists.

Conclusion

2-(3-Ethylphenyl)piperidine is structurally poised at the boundary between partial agonism and reuptake inhibition. Unlike Apomorphine (full agonist) or 3-PPP (proven partial agonist), 2-3-EPP lacks the critical hydrogen-bonding hydroxyl group and possesses a sterically hindering 2-position attachment.

Recommendation: Do not assume direct agonism. The experimental data will likely reveal a profile closer to a weak partial agonist or a pure reuptake inhibitor . If efficacy (

References

-

Sonesson, C., et al. (1994). Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships. Journal of Medicinal Chemistry.[1][2] Link

-

Hjorth, S., et al. (1981). 3-PPP, a new centrally acting DA-receptor agonist with selectivity for autoreceptors. Psychopharmacology.[1][3] Link

-

Strange, P.G. (2008). Agonist binding, signaling and regulation of the dopamine D2 receptor. Current Topics in Medicinal Chemistry. Link

-

Schmitt, J., et al. (2013). Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines. European Journal of Medicinal Chemistry. Link

-

Reith, M.E., et al. (2015). Structure-activity relationships for the inhibition of the dopamine transporter by 2-substituted piperidines. Biochemical Pharmacology. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands: modeling of dopamine synthesis and release in vivo by means of partial least squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D‐512, a novel dopamine D2/3 receptor agonist, demonstrates greater anti‐Parkinsonian efficacy than ropinirole in Parkinsonian rats - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Pharmacology Guide: 2-(3-Ethylphenyl)piperidine vs. Bupropion in Depressive Models

Executive Summary

This guide provides a technical comparison between Bupropion , a clinically established atypical antidepressant, and 2-(3-Ethylphenyl)piperidine , a representative 2-arylpiperidine derivative with potent monoaminergic activity. Designed for researchers and drug development professionals, this document outlines the mechanistic distinctions, experimental protocols, and data interpretation frameworks necessary to evaluate these compounds in preclinical depression models.

While Bupropion serves as the clinical benchmark for Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs), 2-(3-Ethylphenyl)piperidine represents a scaffold with higher structural rigidity, potentially offering distinct binding kinetics and efficacy profiles. This guide details the Forced Swim Test (FST) and Tail Suspension Test (TST) as primary screening tools, integrated with locomotor activity assessments to distinguish antidepressant-like efficacy from psychostimulant artifacts.

Chemical & Pharmacological Profile

Structural Comparison

-

Bupropion (Amfebutamone): An aminoketone derivative. Its flexible chain structure allows for diverse receptor interactions, including significant antagonism at nicotinic acetylcholine receptors (nAChRs), which contributes to its smoking cessation properties.

-

2-(3-Ethylphenyl)piperidine: A 2-arylpiperidine. This structure is a rigid analog of phenethylamines, sharing the core scaffold with Methylphenidate and Desoxypipradrol . The 3-ethyl substitution on the phenyl ring typically enhances lipophilicity and can modulate transporter selectivity (NET vs. DAT) compared to the parent 2-phenylpiperidine.

Mechanism of Action (MOA)

Both compounds function primarily as NDRIs , but their secondary targets and binding affinities differ significantly.

| Feature | Bupropion | 2-(3-Ethylphenyl)piperidine |

| Primary Target | NET / DAT (Weak Inhibition) | NET / DAT (High Potency Predicted*) |

| Secondary Target | nAChR Antagonist ( | VMAT-2 Interaction (Possible) / SERT (Low) |

| Binding Mode | Competitive / Non-competitive | Competitive Transporter Blocker |

| Metabolism | Extensive (CYP2B6) to active hydroxybupropion | Likely CYP2D6/CYP3A4 (N-dealkylation/Hydroxylation) |

| Half-Life | Short (Parent), Long (Metabolites) | Variable (Structure-dependent) |

Note: 2-Arylpiperidines generally exhibit higher affinity for DAT/NET than aminoketones due to the constrained nitrogen in the piperidine ring.

Synaptic Mechanism Diagram

The following diagram illustrates the differential synaptic effects, highlighting Bupropion's dual action on transporters and nAChRs versus the transporter-focused mechanism of the piperidine derivative.

Caption: Comparative mechanism showing Bupropion's dual NDRI/nAChR profile vs. the potent transporter inhibition of the 2-arylpiperidine scaffold.

Experimental Models & Protocols

To objectively compare these compounds, a battery of behavioral tests is required. The Forced Swim Test (FST) is the gold standard for screening antidepressant-like activity, while the Tail Suspension Test (TST) provides validation in a different context (specifically for mice).

Protocol: Forced Swim Test (FST)

Objective: Assess behavioral despair by measuring immobility time. Subjects: Male C57BL/6J mice (8-10 weeks).

Workflow:

-

Acclimatization: Animals are housed in a reverse light/dark cycle for 7 days.

-

Drug Administration:

-

Group A: Vehicle (Saline/DMSO).

-

Group B: Bupropion (10, 20, 40 mg/kg i.p.).

-

Group C: 2-(3-Ethylphenyl)piperidine (2.5, 5, 10 mg/kg i.p. - Note lower dose range due to higher predicted potency).

-

Pre-treatment time: 30 minutes prior to testing.

-

-

Testing:

-

Place mouse in a glass cylinder (25cm H x 10cm D) filled with water (23-25°C) to a depth of 15cm.

-

Duration: 6 minutes.

-

Recording: Video track the last 4 minutes.

-

-

Scoring:

-

Immobility: Floating with minimal movement to keep head above water.

-

Swimming: Active horizontal movement (Serotonergic/Dopaminergic signature).

-

Climbing: Vertical movement against walls (Noradrenergic signature).

-

Protocol: Spontaneous Locomotor Activity (LMA)

Critical Control: NDRIs can produce false positives in the FST by simply increasing general motor activity (psychostimulation). Workflow:

-

Immediately following FST or in a separate cohort.

-

Place mouse in an Open Field (40x40cm) arena.

-

Record total distance traveled (cm) for 30 minutes.

-